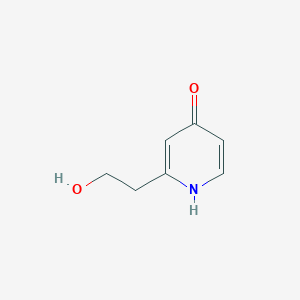
2-(2-Hydroxyethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanol, 4-hydroxy- is an organic compound with the molecular formula C7H9NO2. It is also known as 2-(2-hydroxyethyl)pyridine. This compound is characterized by a pyridine ring substituted with a hydroxyethyl group at the 2-position and a hydroxyl group at the 4-position. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, 4-hydroxy- can be achieved through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 2-Pyridineethanol, 4-hydroxy- often involves catalytic hydrogenation of 4-pyridinecarboxylic acid or its derivatives. This method provides a scalable and efficient route to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanol, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pyridinecarboxaldehyde.
Reduction: The compound can be reduced to form 2-(2-hydroxyethyl)piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde
Reduction: 2-(2-Hydroxyethyl)piperidine
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Pyridineethanol, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanol, 4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridineethanol: Lacks the hydroxyl group at the 4-position.
4-Pyridinemethanol: Has a hydroxymethyl group at the 4-position instead of a hydroxyethyl group at the 2-position.
2-(2-Hydroxyethyl)pyridine: Similar structure but lacks the hydroxyl group at the 4-position.
Uniqueness
2-Pyridineethanol, 4-hydroxy- is unique due to the presence of both hydroxyl groups at the 2- and 4-positions, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10) |
Clave InChI |
RNZLZTLRCMRGAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=CC1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















